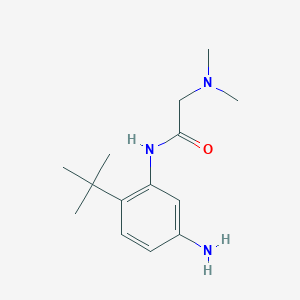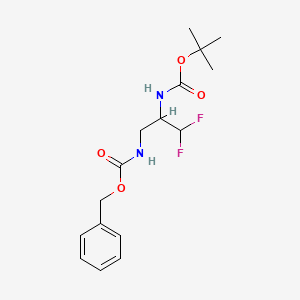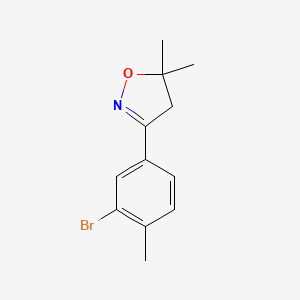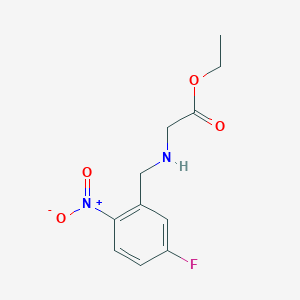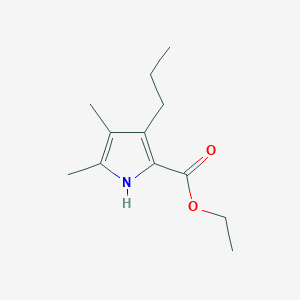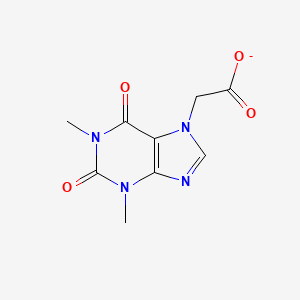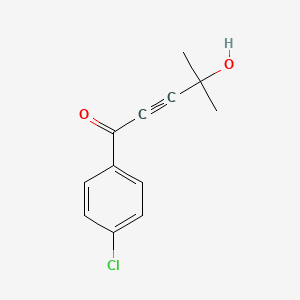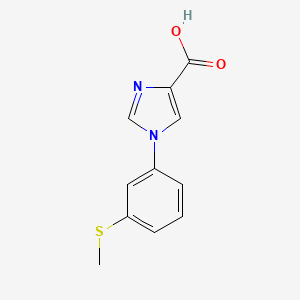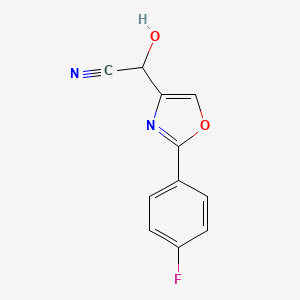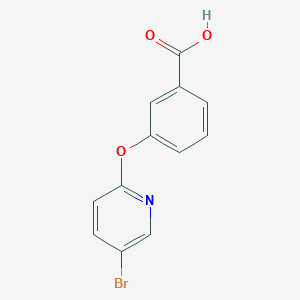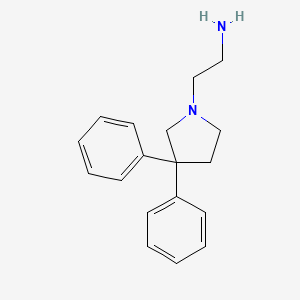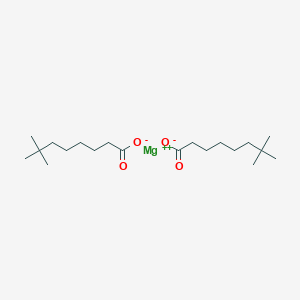
Magnesium neo decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium neo decanoate, also known as magnesium neodecanoate, is a chemical compound with the molecular formula C20H38MgO4. It is a magnesium salt of 3,3,5,5-tetramethylhexanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of magnesium 3,3,5,5-tetramethylhexanoate typically involves the reaction of magnesium oxide or magnesium hydroxide with 3,3,5,5-tetramethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of magnesium 3,3,5,5-tetramethylhexanoate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium neo decanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield magnesium metal.
Substitution: It can participate in substitution reactions where the magnesium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Reagents like sodium or potassium salts are used for substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide and organic by-products.
Reduction: Magnesium metal and organic residues.
Substitution: New metal salts and organic compounds.
Applications De Recherche Scientifique
Magnesium neo decanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems and enzyme functions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of magnesium 3,3,5,5-tetramethylhexanoate involves its interaction with various molecular targets. In biological systems, it can act as a cofactor for enzymes, influencing metabolic pathways and cellular functions. In industrial applications, it acts as a catalyst, facilitating chemical reactions by lowering activation energy .
Comparaison Avec Des Composés Similaires
- Magnesium carbonate
- Magnesium chloride
- Magnesium citrate
- Magnesium hydroxide
- Magnesium oxide
- Magnesium sulfate
Comparison: Magnesium neo decanoate is unique due to its specific structure and properties. Unlike other magnesium compounds, it has a branched aliphatic chain, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in specialized applications where other magnesium compounds may not be as effective .
Propriétés
Formule moléculaire |
C20H38MgO4 |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
magnesium;7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Mg/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clé InChI |
OQWBVEQWPPRAMU-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
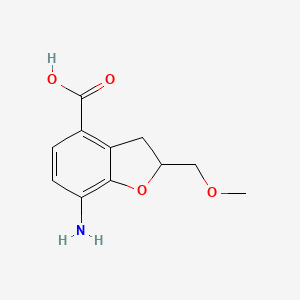
![5-[(1H-benzimidazol-2-ylthio)methyl]-2-pyridinamine](/img/structure/B8271998.png)

